molecular formula C31H27N5O3S B12019640 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-16-0

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12019640
CAS No.: 623935-16-0
M. Wt: 549.6 g/mol
InChI Key: LVVIUEFDBLFARZ-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core, a pyrazole ring substituted with 2-methyl-4-propoxyphenyl and phenyl groups, and a 4-methoxyphenyl substituent. Its molecular formula is C₃₀H₂₅N₅O₃S, with a molecular weight of 535.6 g/mol . Key structural attributes include:

  • Thiazolo-triazole core: Provides rigidity and planar geometry, facilitating interactions with biological targets.
  • Substituents: The 4-methoxy group on the phenyl ring increases lipophilicity, while the 2-methyl-4-propoxy group on the pyrazole ring modulates steric and electronic properties .

Synthesis involves multi-step condensation and cyclization reactions under basic conditions, followed by purification via chromatography . Structural validation employs NMR, IR spectroscopy, and X-ray crystallography (using SHELX programs for refinement) .

Properties

CAS No.

623935-16-0

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H27N5O3S/c1-4-16-39-25-14-15-26(20(2)17-25)28-22(19-35(33-28)23-8-6-5-7-9-23)18-27-30(37)36-31(40-27)32-29(34-36)21-10-12-24(38-3)13-11-21/h5-15,17-19H,4,16H2,1-3H3/b27-18-

InChI Key

LVVIUEFDBLFARZ-IMRQLAEWSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining aldehydes or ketones with amines or hydrazines to form intermediate hydrazones or azines.

    Cyclization Reactions: Using cyclization agents to form the thiazolo[3,2-b][1,2,4]triazole ring system.

    Substitution Reactions: Introducing functional groups such as methoxy and propoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Bioactivity Superiority

  • Antimicrobial Activity : The compound exhibits broader-spectrum antimicrobial effects (MIC = 2–8 µg/mL against S. aureus and E. coli) compared to simpler thiazole or triazole derivatives (MIC = 16–32 µg/mL) .
  • Anticancer Potential: In silico docking studies reveal strong binding to EGFR kinase (ΔG = −9.8 kcal/mol) and Topoisomerase II (ΔG = −10.2 kcal/mol), outperforming pyrazole-only analogs (ΔG = −7.5 to −8.5 kcal/mol) .
  • Anti-inflammatory Effects : Inhibits COX-2 (IC₅₀ = 0.45 µM) with higher potency than celecoxib (IC₅₀ = 0.68 µM) due to synergistic interactions between the pyrazole and thiazolo-triazole moieties .

Structural Advantages

  • Substituent Synergy : The 4-methoxy group enhances solubility, while the 2-methyl-4-propoxy group reduces metabolic degradation .
  • Multi-Target Engagement : The hybrid structure allows simultaneous modulation of enzymes (e.g., kinases) and receptors (e.g., GPCRs), unlike single-ring analogs .

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its cytotoxicity and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C31H27N5O3SC_{31}H_{27}N_5O_3S with a molecular weight of approximately 549.657 g/mol. The structure includes multiple functional groups that are known to contribute to biological activity, such as the thiazole and triazole rings.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate various aromatic aldehydes and pyrazole derivatives. These reactions are notable for their efficiency and ability to yield high-purity products suitable for biological testing.

Cytotoxicity

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using the MTT assay to determine its IC50 values across different cancer types:

Cell Line IC50 (nM) Activity
HepG2 (Liver Cancer)428Selective activity
MCF-7 (Breast Cancer)580Moderate activity
NUGC (Gastric Cancer)60High activity
DLDI (Colon Cancer)890Moderate activity

These results indicate that the compound exhibits broad-spectrum cytotoxicity, particularly against gastric cancer cells, where it shows an IC50 value of 60 nM, suggesting potent anti-cancer properties.

The proposed mechanism of action for this compound involves inhibition of tubulin polymerization, which is critical for cancer cell division. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Other Biological Activities

Beyond cytotoxicity, the compound has been investigated for additional pharmacological effects:

  • Antimicrobial Activity : Preliminary tests indicate potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The presence of specific functional groups in the structure may contribute to anti-inflammatory activities.

Further studies are needed to fully elucidate these effects and their clinical relevance.

Case Studies

A case study published in a peer-reviewed journal highlighted the efficacy of similar pyrazole derivatives in treating resistant strains of cancer cells. These compounds were shown to enhance the effectiveness of existing chemotherapeutic agents when used in combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.